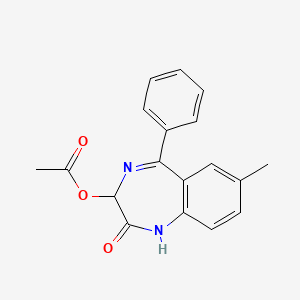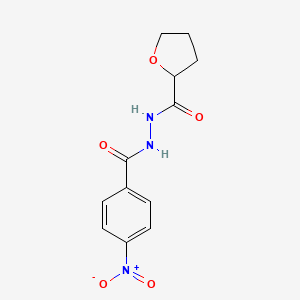![molecular formula C18H12Cl2N2O3 B3888340 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3888340.png)
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Overview
Description
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoic acid moiety, and chlorinated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including chlorination and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid stands out due to its unique pyrazole ring structure and the presence of multiple chlorinated phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-10-13(8-11-4-2-3-5-15(11)19)17(23)22(21-10)12-6-7-16(20)14(9-12)18(24)25/h2-9H,1H3,(H,24,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFSAMNOPZAWJN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({6-[(4-Acetamidophenyl)amino]-2-methyl-5-nitropyrimidin-4-YL}amino)phenyl]acetamide](/img/structure/B3888258.png)

![N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide](/img/structure/B3888280.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3888287.png)
![N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B3888294.png)
![(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-CHLOROBENZOATE](/img/structure/B3888309.png)

![6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL](/img/structure/B3888332.png)

![4-bromo-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888348.png)
![3-(Ethylsulfanyl)-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B3888355.png)
![3-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3888358.png)

![1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3888371.png)
